3-tert-Butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate
Overview
Description
3-tert-Butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate is a chemical compound used in the preparation of benzothiazole derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C17H27NO5, and it has a molecular weight of 325.40 g/mol . The InChI code is 1S/C17H27NO5/c1-16(2,3)23-15(21)18-9-7-17(8-10-18)6-5-13(19)12(11-17)14(20)22-4/h12H,5-11H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its boiling point and other physical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Derivative Formation
Researchers have developed general procedures for the synthesis of spirocyclic 3-oxotetrahydrofurans, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, for the preparation of potential biologically active heterocyclic compounds. These compounds serve as precursors for further chemical modifications and syntheses (Moskalenko & Boev, 2012).
Chemical Stability and Material Properties
Investigations into the thermal properties of organic compounds similar to the one have led to insights into their behavior as glassy materials and the effects of thermal annealing on their structure. For instance, 3,9-bis{1,1-dimethyl-2[β-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy]ethyl}-2,4,8,10-tetraoxaspiro[5,5]-undecane (AO-80) has been studied for its thermal properties and structural changes during the annealing process, revealing transitions from disordered to ordered states and the formation of intermolecular hydrogen bonds (Wu, 2003).
Application in Organic Synthesis
Compounds with the azaspiro structure have been utilized as intermediates in organic synthesis, facilitating the creation of novel compounds with potential biological activities. For example, efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate highlight its utility in deriving compounds that access chemical spaces complementary to piperidine ring systems, underscoring the versatility of spirocyclic compounds in drug discovery and chemical synthesis (Meyers et al., 2009).
Catalysis and Chemical Reactions
Spirocyclic compounds, akin to the one you're interested in, have been explored for their reactivity and utility in catalysis. For instance, an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles showcases the potential of using these compounds in innovative chemical reactions, expanding the toolbox for synthetic chemists in the construction of complex molecular architectures without the need for metal catalysts (Aggarwal et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-O-tert-butyl 10-O-methyl 9-oxo-3-azaspiro[5.5]undecane-3,10-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-16(2,3)23-15(21)18-9-7-17(8-10-18)6-5-13(19)12(11-17)14(20)22-4/h12H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBTYFPNWAWUOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)C(C2)C(=O)OC)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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